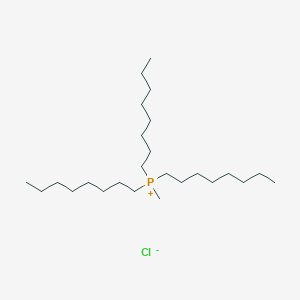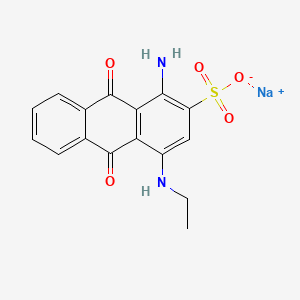
2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo-, monosodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon, and its sulfonic acid group, which imparts solubility in water. The presence of amino and ethylamino groups further enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo-, monosodium salt typically involves multiple steps:
Nitration: The anthracene is first nitrated to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups.
Sulfonation: The anthracene derivative is sulfonated to introduce the sulfonic acid group.
Ethylation: The amino group is ethylated to form the ethylamino derivative.
Oxidation: The final step involves oxidation to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound back to its hydroquinone form.
Substitution: The amino and ethylamino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
Quinones: Formed through oxidation.
Hydroquinones: Formed through reduction.
Substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo-, monosodium salt has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo-, monosodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit enzyme activity: By binding to the active site or allosteric sites.
Modulate receptor activity: By acting as an agonist or antagonist.
Induce oxidative stress: Through the generation of reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-(methylamino)-9,10-dioxo-, monosodium salt
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-(dimethylamino)-9,10-dioxo-, monosodium salt
Uniqueness
2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo-, monosodium salt is unique due to its specific ethylamino group, which imparts distinct chemical properties and reactivity compared to its methylamino and dimethylamino counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
34824-60-7 |
|---|---|
Molecular Formula |
C16H13N2NaO5S |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
sodium;1-amino-4-(ethylamino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C16H14N2O5S.Na/c1-2-18-10-7-11(24(21,22)23)14(17)13-12(10)15(19)8-5-3-4-6-9(8)16(13)20;/h3-7,18H,2,17H2,1H3,(H,21,22,23);/q;+1/p-1 |
InChI Key |
KYPYKYHHXCYBTQ-UHFFFAOYSA-M |
Canonical SMILES |
CCNC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


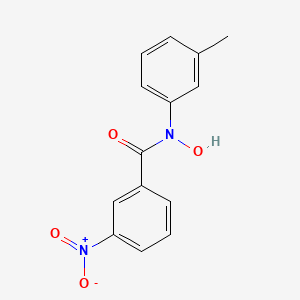
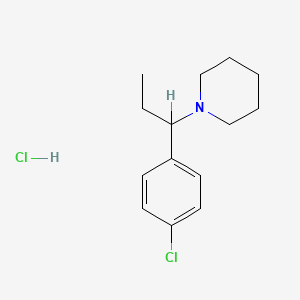
![1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14674895.png)
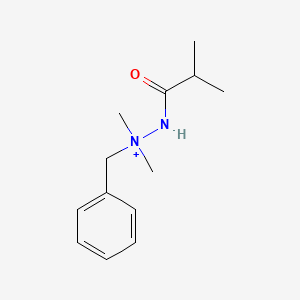

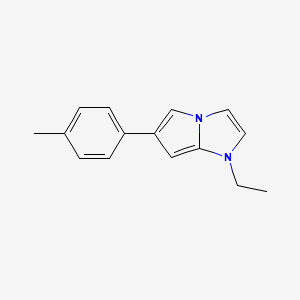
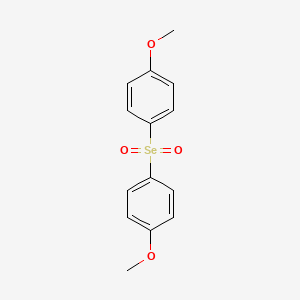
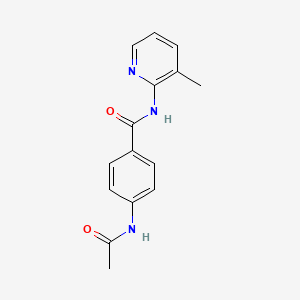

![6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14674921.png)
